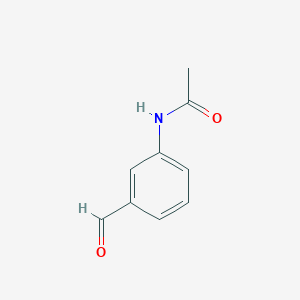

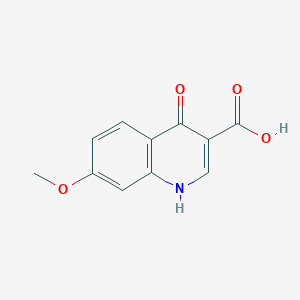

2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine and its derivatives has been explored in various studies. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical methods using Gaussian09 software for molecular structure optimization and vibrational frequency analysis . Another study focused on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1, using palladium-catalyzed Suzuki reaction . These studies highlight the diverse synthetic routes and intermediates that can be used to create benzoxazole derivatives with potential biological activity.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been extensively studied. The optimized molecular structure, vibrational frequencies, and vibrational assignments of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole were investigated using computational methods . The study also performed a Natural Bond Orbital (NBO) analysis to understand the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization. The molecular electrostatic potential was performed by the SDD method, and the predicted infrared intensities were reported . The crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network structure stabilized by π···π contacts .

Chemical Reactions Analysis

The interaction of secondary amines with 3,5-di-tert-butyl-o-benzoquinone has been studied, leading to the synthesis of new N,N-disubstituted o-aminophenols . Additionally, the reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides to form various triazole derivatives has been explored, with the structures confirmed by NMR spectroscopy . The Rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) amination by directed C-H bond activation has been applied to synthesize indoloquinoline alkaloids, demonstrating the versatility of this chemical reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The first hyperpolarizability of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole is reported to be high, indicating its suitability for nonlinear optical (NLO) studies . The antimicrobial properties of this compound were also investigated, showing broad-spectrum activity against tested Gram-positive and Gram-negative bacteria . The antitumor activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was evaluated, with an IC50 value of 26 μM against the Hela cell line, suggesting potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

- Organic Synthesis : This compound is used as an important raw material and intermediate in organic synthesis . It’s used to create other complex organic compounds.

- Pharmaceuticals : It’s also used in the pharmaceutical industry as a raw material or intermediate . The specifics of its use in this field are not detailed in the sources.

- Agrochemicals : This compound is used in the production of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemical products used in agriculture.

- Dyestuff : It’s used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials.

- Organic Synthesis : This compound is used as an important raw material and intermediate in organic synthesis . It’s used to create other complex organic compounds.

- Pharmaceuticals : It’s also used in the pharmaceutical industry as a raw material or intermediate . The specifics of its use in this field are not detailed in the sources.

- Agrochemicals : This compound is used in the production of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemical products used in agriculture.

- Dyestuff : It’s used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials.

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-10-13(18)8-9-15(14)20-16/h4-10H,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHCGFDWRVNWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352261 | |

| Record name | 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine | |

CAS RN |

293738-21-3 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B1331204.png)